
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,6-trifluoro-4-methylbenzaldehyde and (S)-pyrrolidine.
Reaction Conditions: The key step involves the condensation of the aldehyde with the pyrrolidine under acidic or basic conditions, followed by reduction to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification: Using automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols.
科学的研究の応用
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl-substituted compounds on biological systems.
Industrial Applications: It finds use in the development of agrochemicals and materials science.
作用機序
The mechanism of action of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(S)-2-(2,3,6-Trifluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its reactivity and applications.
(S)-2-(4-Methylphenyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different biological activities.
Uniqueness
The presence of both trifluoromethyl and methyl groups in (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
(2S)-2-(2,3,6-trifluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c1-6-5-7(12)9(11(14)10(6)13)8-3-2-4-15-8/h5,8,15H,2-4H2,1H3/t8-/m0/s1 |
InChIキー |
PDFLPVINRCXTTN-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1F)F)[C@@H]2CCCN2)F |
正規SMILES |
CC1=CC(=C(C(=C1F)F)C2CCCN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)
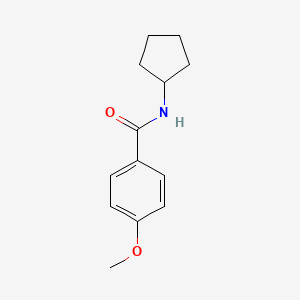
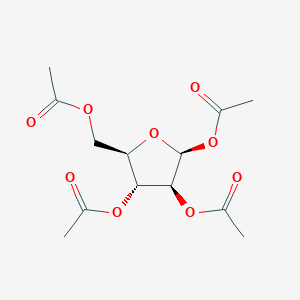
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
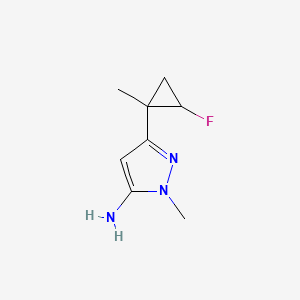
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
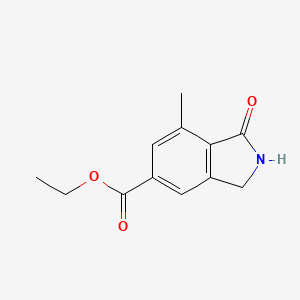
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
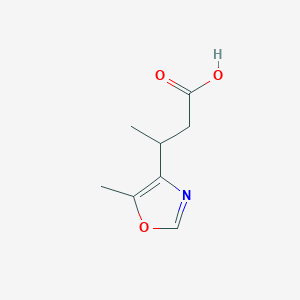
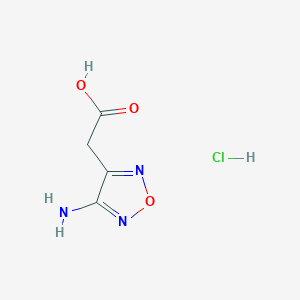
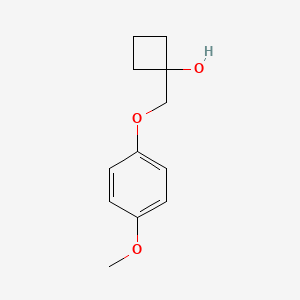
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)

